molecular formula C20H20N6O B608929 MDK6204 CAS No. 1005776-20-4

MDK6204

Cat. No. B608929
M. Wt: 360.42
InChI Key: BNBGXFKXNXXHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK6204, also know as CLK1/2-IN-2, is a selective CLK1 and CLK2 inhibitor. MDK6204 has CAS

Scientific Research Applications

Enhancing Scientific Observation Skills

The Mobile Dichotomous Key (MDK) iPad application was utilized as a scaffolding tool in a museum setting to enhance students' scientific observation skills. This application was found to be equally or more effective than traditional educator-led interventions. Specifically, it significantly improved the level of detail in students' descriptions and the number of scientific terms used, although it did not notably increase the number of valid inferences made by the students (Knight & Davies, 2016).

Molecular Dynamics (MD) in Biomedicine

MD simulations have a broad range of applications in biomedicine, particularly in studying protein conformational changes due to mutations or ligand interactions. These simulations provide insights at the atomic level, which are often difficult to obtain through traditional biochemical or pathological experiments. MD simulations have been instrumental in understanding the detailed effects of mutations on protein structure and interactions at the atomic level, offering guidance for experimental studies (Wu et al., 2022).

MD in Clinical Drug Studies

In vivo microdialysis (MD) is a technique increasingly used in clinical drug studies to measure the unbound, pharmacologically active drug fraction in the interstitial space fluid (ISF), the target site for most bacterial infections. This technique allows for the real-time quantification of tissue drug distribution, significantly impacting clinical decision-making and pharmacokinetic-pharmacodynamic (PK-PD) research (Joukhadar, Derendorf, & Müller, 2001).

MD in Food Science and Safety

MD simulations are also utilized in food science and safety to study molecular interactions and the effects of various processing conditions. This includes the impact of nonthermal technologies on the molecular and structural characteristics of foods and biomaterials. The technique has shown promise in understanding the effects of emerging food technologies on biomaterials, which is valuable for food researchers and the industry (Chen et al., 2018).

properties

CAS RN

1005776-20-4

Product Name

MDK6204

Molecular Formula

C20H20N6O

Molecular Weight

360.42

IUPAC Name

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-6-(tert-butyl)nicotinamide

InChI

InChI=1S/C20H20N6O/c1-20(2,3)16-6-4-13(8-21-16)19(27)25-17-12-26-11-14(5-7-18(26)24-17)15-9-22-23-10-15/h4-12H,1-3H3,(H,22,23)(H,25,27)

InChI Key

BNBGXFKXNXXHEZ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)C)N=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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